

Comprehensive Metabolic Stability Profiling of 2-(5-Chloro-2-thienyl)piperazine

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Compound of Interest

Compound Name: 2-(5-Chloro-2-thienyl)piperazine

Cat. No.: B8623472

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Executive Summary & Structural Deconstruction

2-(5-Chloro-2-thienyl)piperazine represents a chemical scaffold combining a polar, basic saturated heterocycle (piperazine) with a lipophilic, electron-rich aromatic heterocycle (thiophene), stabilized by a halogen blocking group.

From a metabolic perspective, this molecule presents a "Janus-faced" profile:

- The Piperazine Moiety: A high-clearance liability prone to oxidation and conjugation, driving solubility and clearance.
- The Chlorothiophene Moiety: A structural alert for bioactivation (toxicity), where the chlorine substituent plays a critical role in blocking the primary site of metabolic attack (C5), potentially shunting metabolism toward S-oxidation.

This guide details the predictive pathways, experimental validation frameworks, and risk mitigation strategies required to develop this scaffold.

In Silico Profiling & Sites of Metabolism (SOM)

Before initiating wet-lab experiments, we must map the theoretical metabolic landscape. The presence of the chlorine atom at the C5 position of the thiophene ring is a deliberate medicinal chemistry strategy to block the highly reactive 5-hydroxylation pathway seen in toxic drugs like Tienilic acid. However, this does not eliminate bioactivation risks.

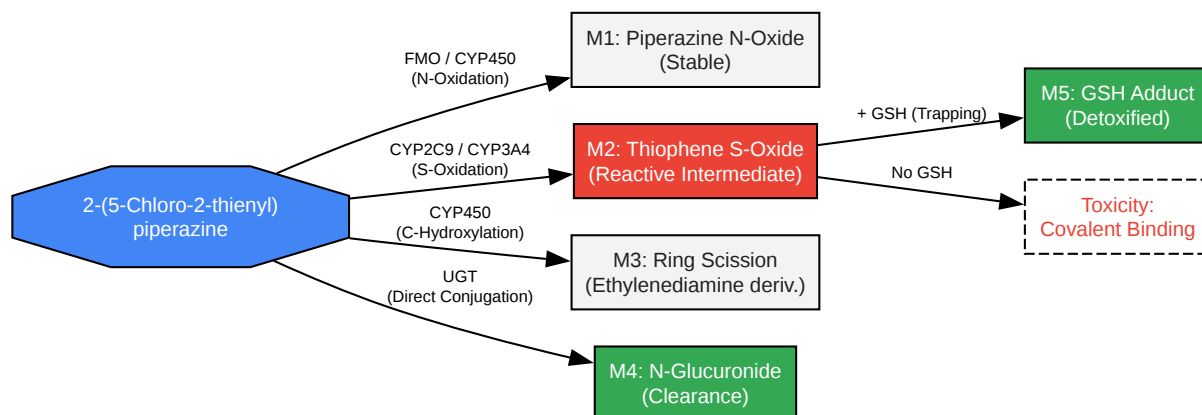
Predicted Phase I Pathways (Oxidative)

- **Thiophene S-Oxidation (Bioactivation Risk):** Despite the 5-Cl block, the thiophene sulfur remains vulnerable to CYP450-mediated oxidation (primarily CYP2C9 and CYP3A4). This generates a Thiophene S-oxide, a highly reactive electrophile (Michael acceptor) capable of covalent binding to hepatic proteins.
- **Piperazine N-Oxidation:** The secondary amines (N1 and N4) are prime targets for Flavin-containing Monooxygenases (FMOs) and CYPs, leading to N-oxides.
- **Piperazine C-Hydroxylation:** Oxidation at the carbon alpha to the nitrogen atoms (endocyclic) leads to carbinolamines, which are unstable and often result in ring scission (opening of the piperazine ring to ethylenediamine derivatives).

Predicted Phase II Pathways (Conjugative)

- **N-Glucuronidation/Sulfation:** The exposed secondary amines on the piperazine ring are direct substrates for UGTs (UDP-glucuronosyltransferases) and SULTs, forming polar conjugates readily excreted in bile or urine.

Visualization: Predicted Metabolic Map



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Caption: Predicted metabolic tree highlighting the bifurcation between stable clearance (N-glucuronidation) and bioactivation (S-oxidation).

Experimental Validation Framework

To validate these predictions, a tiered experimental approach is required. The protocol must distinguish between metabolic stability (how fast it disappears) and metabolic safety (what it turns into).

Tier 1: Intrinsic Clearance () & Cofactor Screen

Standard microsomal stability assays often overlook Phase II conjugation. For this piperazine derivative, Hepatocytes are superior to Microsomes (RLM/HLM) because they contain the full complement of UGT enzymes necessary to assess the N-glucuronidation pathway.

Critical Protocol Adjustment: If using microsomes (HLM), you must supplement the reaction with both NADPH (for CYPs) and UDPGA (for UGTs) to capture the full clearance profile. Failure to add UDPGA will underestimate the clearance of the piperazine ring.

Tier 2: Reactive Metabolite Trapping (The "Thiophene Check")

Because of the thiophene moiety, a standard stability assay is insufficient. You must run a GSH Trapping Assay.

- Rationale: Thiophene S-oxides are often too unstable to be detected directly. They react with nucleophiles.[1][2] By adding Glutathione (GSH) to the incubation, any formed electrophiles will form stable GSH-adducts (+307 Da shift in LC-MS).
- Success Criteria: Detection of a GSH adduct indicates bioactivation.[3][4][5] The absence of adducts suggests the 5-Cl substituent effectively mitigates the risk.

Detailed Experimental Protocols

Protocol A: GSH Trapping Assay (Microsomal)

Detects reactive S-oxides formed by the chlorothiophene ring.

Reagents:

- Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
- Test Compound: **2-(5-Chloro-2-thienyl)piperazine** (10 mM DMSO stock)
- NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+)
- Trapping Agent: Reduced Glutathione (GSH) (Stock 50 mM in buffer)
- Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl₂

Step-by-Step Workflow:

- Pre-Incubation: Prepare a reaction mixture containing Buffer, HLM (final conc. 1.0 mg/mL), and GSH (final conc. 5 mM). Note: High GSH is needed to outcompete protein binding.
- Substrate Addition: Spike in the Test Compound to a final concentration of 10 μM (keep DMSO < 0.1%). Pre-incubate at 37°C for 5 minutes.
- Initiation: Add NADPH regenerating system to start the reaction.
- Timepoints: Incubate for 60 minutes.

- Termination: Quench with ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Ratio 1:3 (Sample:ACN).
- Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS (High Resolution Mass Spec, e.g., Q-TOF or Orbitrap).
- Data Mining: Search for $[M + H + 307.08]$ (GSH addition) and $[M + H + 307.08 - HCl]$ (GSH substitution of Chlorine).

Interpretation:

- Direct Addition (+307): Suggests S-oxidation or Epoxidation without leaving group loss.
- Substitution (+271): Suggests GSH displaced the Chlorine atom (Ipso-substitution). This is a strong indicator of toxicity.

Protocol B: Hepatocyte Stability (Phase I & II)

Determines total intrinsic clearance.

Reagents:

- Cryopreserved Hepatocytes (Human/Rat).
- Williams' Medium E (WME).

Workflow:

- Thaw hepatocytes and assess viability (Trypan Blue, >75% required).
- Dilute to
cells/mL in WME.
- Add Test Compound (1 μ M final).
- Incubate at 37°C in 5% CO₂ shaker.
- Sample at 0, 15, 30, 60, 120 min.

- Quench with ACN + Internal Standard.

- Plot

vs. time to determine

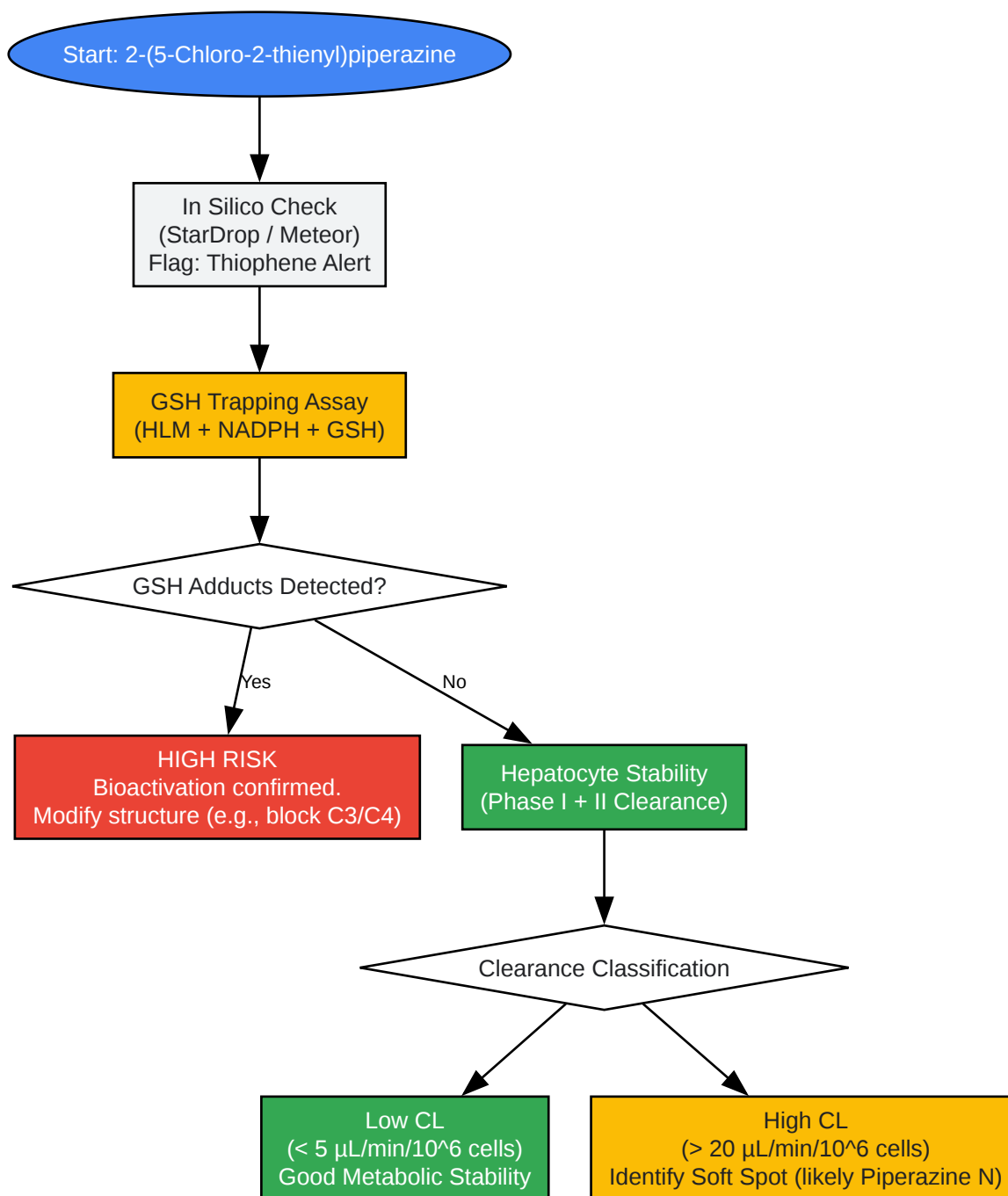
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- Calculate

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Data Visualization & Decision Logic

The following workflow illustrates the decision process based on experimental data.



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Caption: Decision tree for assessing metabolic liability. The GSH trapping step is a "Go/No-Go" gate for thiophene derivatives.

Summary of Key Parameters

Parameter	Prediction / Expectation	Experimental Verification
Primary Phase I	Thiophene S-oxidation (Risk) & Piperazine N-oxidation	LC-MS/MS (Metabolite ID)
Primary Phase II	N-Glucuronidation (Piperazine NH)	Hepatocyte Incubation
Bioactivation Potential	High (Thiophene structural alert)	GSH Trapping Assay
Effect of 5-Cl	Blocks 5-hydroxylation; Reduces but may not eliminate S-oxidation	Compare with non-chlorinated analog
Solubility	High (due to Piperazine)	Kinetic Solubility Assay

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